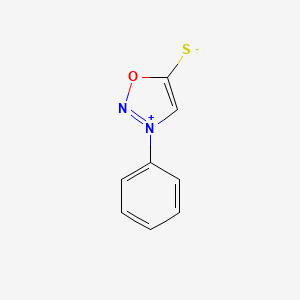
2-(Trimethylsilyl)tridec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)tridec-1-EN-3-OL: is an organic compound characterized by the presence of a trimethylsilyl group attached to a tridecenol backbone. This compound is notable for its applications in organic synthesis, particularly in the protection of alcohols and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)tridec-1-EN-3-OL typically involves the reaction of tridecenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of a silyl ether, which protects the hydroxyl group of the alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trimethylsilyl)tridec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Trimethylsilyl)tridec-1-EN-3-OL is widely used in organic synthesis as a protecting group for alcohols. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and reactivity. It is also employed in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in protecting functional groups makes it valuable in the manufacture of complex organic compounds .
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)tridec-1-EN-3-OL involves the formation of a silyl ether, which protects the hydroxyl group of the alcohol. This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom, displacing the chloride ion. The resulting silyl ether is stable under various reaction conditions, allowing for selective reactions at other functional groups .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)propanol
- 2-(Trimethylsilyl)butanol
Comparison: Compared to these similar compounds, 2-(Trimethylsilyl)tridec-1-EN-3-OL has a longer carbon chain, which can influence its reactivity and solubility. The presence of the double bond in the tridecenol backbone also adds to its uniqueness, providing additional sites for chemical modification .
Eigenschaften
CAS-Nummer |
58672-92-7 |
|---|---|
Molekularformel |
C16H34OSi |
Molekulargewicht |
270.53 g/mol |
IUPAC-Name |
2-trimethylsilyltridec-1-en-3-ol |
InChI |
InChI=1S/C16H34OSi/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5/h16-17H,2,6-14H2,1,3-5H3 |
InChI-Schlüssel |
QKYVKSZAQKJLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=C)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


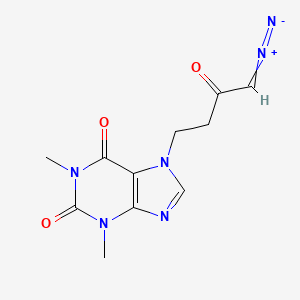
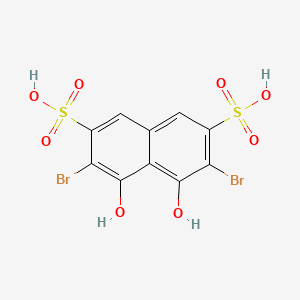
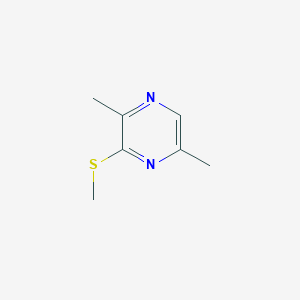

![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

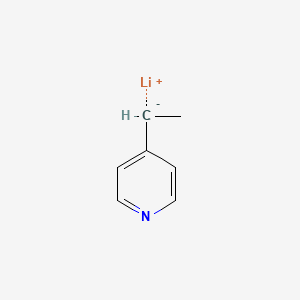
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
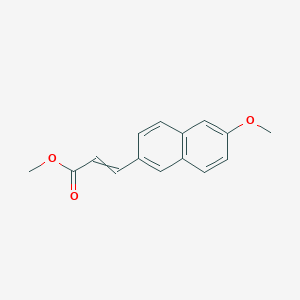

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
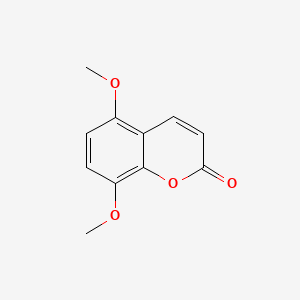
![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
